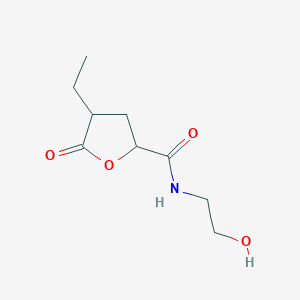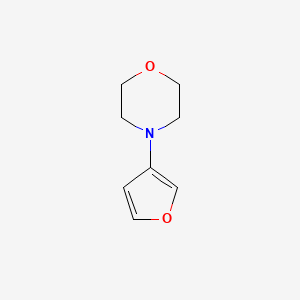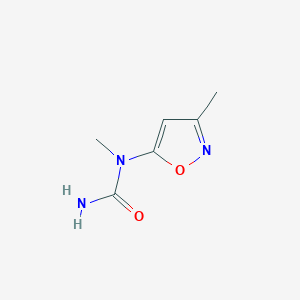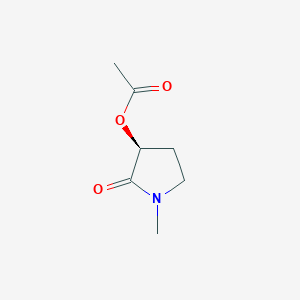
4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide is a chemical compound with a complex structure that includes a tetrahydrofuran ring, an ethyl group, and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide typically involves the reaction of a tetrahydrofuran derivative with an ethylating agent and a hydroxyethylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst such as a Lewis acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion into the final product. The process may be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives and compounds with similar functional groups, such as:
- 4-Ethyl-5-oxotetrahydrofuran-2-carboxamide
- N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide
Uniqueness
4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
4-ethyl-N-(2-hydroxyethyl)-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C9H15NO4/c1-2-6-5-7(14-9(6)13)8(12)10-3-4-11/h6-7,11H,2-5H2,1H3,(H,10,12) |
Clave InChI |
GHWOADXTAHPGKV-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(OC1=O)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)


![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)

![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)

